molecular formula C16H18N2O3S B6369165 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine CAS No. 1261910-18-2

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine

Cat. No.: B6369165
CAS No.: 1261910-18-2
M. Wt: 318.4 g/mol
InChI Key: QIXDJOQWLFAFKC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-[4-(piperidin-1-ylsulfonyl)phenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the 4-[4-(piperidin-1-ylsulfonyl)phenyl] group: This step involves sulfonylation reactions where the piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may yield a sulfide.

Scientific Research Applications

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-[4-(morpholin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Hydroxy-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16-12-14(8-9-17-16)13-4-6-15(7-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDJOQWLFAFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683259
Record name 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-18-2
Record name 4-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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